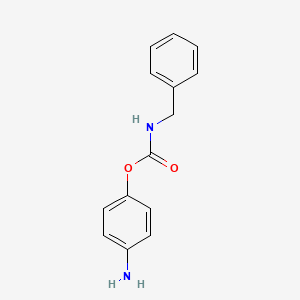

4-Aminophenyl benzylcarbamate

描述

Structure

3D Structure

属性

IUPAC Name |

(4-aminophenyl) N-benzylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-12-6-8-13(9-7-12)18-14(17)16-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUNDAGYJADMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30613667 | |

| Record name | 4-Aminophenyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59257-16-8 | |

| Record name | 4-Aminophenyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 4 Aminophenyl Benzylcarbamate

Reactivity of the Benzylcarbamate Functionality

The benzylcarbamate group, an ester of carbamic acid, is susceptible to reactions at the carbonyl carbon. These reactions primarily involve nucleophilic attack, leading to cleavage of the carbamate (B1207046) linkage.

The hydrolysis of carbamates, such as the benzylcarbamate group in 4-aminophenyl benzylcarbamate, is a critical degradation pathway. The mechanism of this hydrolysis can vary depending on the reaction conditions, particularly the pH of the solution. Carboxylic acid derivatives, including esters and amides, are known to undergo hydrolysis. pharmacy180.com The amide group is generally more stable to hydrolysis under normal physiological conditions compared to the ester group. pharmacy180.com

In acidic conditions, the hydrolysis of carbamates can proceed through an A-2 mechanism. This involves a rapid, reversible protonation of the carbonyl oxygen, followed by a rate-determining nucleophilic attack of a water molecule on the protonated carbonyl carbon. hilarispublisher.com This leads to the formation of a tetrahedral intermediate, which then breaks down to yield the corresponding alcohol (benzyl alcohol), carbamic acid, and the protonated amine. The carbamic acid is unstable and subsequently decomposes to carbon dioxide and the free aromatic amine (4-aminophenol).

Under neutral to alkaline conditions, the hydrolysis mechanism can shift. For related compounds like sulfamate (B1201201) esters, a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism has been observed. researchgate.netrsc.org This pathway involves the initial ionization of an acidic proton, followed by the unimolecular expulsion of the leaving group. In the case of this compound, this would involve deprotonation of the carbamate nitrogen, followed by elimination of the benzyloxy group.

The degradation of aromatic compounds in biological or environmental systems can also occur through oxidative pathways, often initiated by dioxygenase enzymes. These pathways typically involve the formation of diol intermediates, followed by ring cleavage. nih.gov While specific studies on the microbial degradation of this compound are not prevalent, the general pathways for benzoate (B1203000) degradation involve initial activation to a thioester followed by epoxidation and hydrolysis. ethz.ch

Table 1: Potential Hydrolysis Mechanisms of this compound

| Condition | Proposed Mechanism | Key Steps | Products |

| Acidic | A-2 | 1. Protonation of carbonyl oxygen2. Nucleophilic attack by water3. Formation of tetrahedral intermediate4. Breakdown of intermediate | 4-Aminophenol (B1666318), Benzyl (B1604629) alcohol, Carbon dioxide |

| Neutral/Alkaline | E1cB-like | 1. Deprotonation of carbamate nitrogen2. Elimination of benzyloxy group | 4-Aminophenol, Benzyl alcohol, Carbon dioxide |

Transcarbamoylation is a process where the carbamoyl (B1232498) group is transferred from one molecule to another. This reaction is valuable for the synthesis of new carbamates and polyurethanes without the use of hazardous isocyanates. nih.gov The reaction involves the nucleophilic attack of an alcohol or amine on the carbonyl carbon of the carbamate, leading to the displacement of the original alcohol or amine.

This process can be catalyzed by various agents, including metal catalysts like tin compounds and basic catalysts. nih.govresearchgate.net For instance, tin-catalyzed transcarbamoylation reactions of alcohols with phenyl carbamate proceed under mild conditions. researchgate.net The use of a strong organic acid can also facilitate associative transcarbamoylation in polyurethane networks. chemrxiv.org

In the context of this compound, reaction with a different alcohol (R'-OH) in the presence of a suitable catalyst could lead to the formation of a new carbamate, 4-aminophenyl R'-carbamate, and benzyl alcohol. This reactivity is particularly relevant in the field of polymer chemistry for the modification and recycling of polyurethane materials. nih.gov

Reactivity of the Aromatic Amino Group

The primary aromatic amino group in this compound is a versatile functional handle for a variety of chemical modifications. Its nucleophilic character allows it to readily participate in reactions with electrophilic reagents.

The aromatic amino group can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. rsc.orgnih.gov This reaction leads to the formation of an amide linkage. For example, the reaction of a related aminophenyl compound with an acyl chloride results in the corresponding N-acyl derivative. rsc.org

The synthesis of N-(4-aminophenyl)-substituted benzamides has been achieved through the reaction of p-nitroaniline with acyl chlorides, followed by the reduction of the nitro group. researchgate.net This highlights a common strategy for preparing acylated aminophenyl compounds. A variety of N-acyl sulfonamides have been synthesized by treating a sulfonamide with an acid anhydride (B1165640) or acid chloride in the presence of a base. nih.gov

Table 2: Examples of Acylation Reactions on Aromatic Amines

| Acylating Agent | Base | Product Type |

| Acyl Chloride (R-COCl) | Triethylamine (TEA) | N-Acyl Derivative |

| Acid Anhydride ((RCO)₂O) | Pyridine (B92270) | N-Acyl Derivative |

| Sulfonyl Chloride (R-SO₂Cl) | Pyridine | N-Sulfonyl Derivative |

The primary aromatic amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.

While direct studies on this compound are limited, the condensation of benzyl carbamate with glyoxal (B1671930) has been investigated. mdpi.commdpi.comresearchgate.netresearchgate.net This reaction, catalyzed by acid, proceeds through the formation of various intermediates. mdpi.commdpi.comresearchgate.netresearchgate.net This demonstrates the reactivity of the carbamate nitrogen under certain conditions, although the aromatic amine is generally more nucleophilic and would be expected to react preferentially with carbonyl compounds.

Derivatization Strategies for Structural Modification

The dual functionality of this compound allows for a wide range of derivatization strategies to modify its structure and properties. These modifications can be targeted at either the benzylcarbamate group or the aromatic amino group, or both.

Derivatization of the amino group is a common strategy. For instance, N-(4-aminophenyl)piperidine has been used as a derivatization tag to improve the detection of organic acids in mass spectrometry. rowan.edu This highlights the utility of modifying the amino group to introduce new functionalities. The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives from related primary amines showcases a more complex derivatization leading to potent biological inhibitors. nih.gov

Furthermore, the synthesis of N-methylamides and amines can be achieved using protecting group strategies involving benzylamines. clockss.org These methods could potentially be adapted for the selective modification of the amino group in this compound.

Structural modifications can also be introduced through reactions at the benzylcarbamate moiety, as discussed in the hydrolysis and transcarbamoylation sections. The combination of reactions at both functional groups allows for the creation of a large library of structurally diverse molecules based on the this compound scaffold.

Introduction of Substituents on Phenyl and Benzyl Moieties

The structure of this compound offers several positions for the introduction of new functional groups. The free amino group on the phenyl ring can readily undergo reactions such as acylation and alkylation. For instance, amidation of the amino group can be achieved by reacting it with various carboxylic acids in the presence of coupling agents, or with acyl chlorides. nih.gov This allows for the synthesis of a diverse range of N-substituted benzamide (B126) derivatives. researchgate.net

Furthermore, the phenyl ring itself is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and carbamate groups. This would direct incoming electrophiles to the ortho positions relative to the amino group. While less common, modifications to the benzyl moiety are also conceivable, though they typically require harsher reaction conditions that might affect the carbamate linkage.

Table 1: Potential Reactions for Introducing Substituents

| Reaction Type | Reagent/Conditions | Moiety | Expected Product |

|---|---|---|---|

| Acylation | Acyl chloride, Pyridine | Phenyl (Amino group) | N-(4-(benzyloxycarbonylamino)phenyl)amide |

| Alkylation | Alkyl halide, Base | Phenyl (Amino group) | N-alkyl-4-(benzyloxycarbonylamino)aniline |

| Nitration | HNO₃, H₂SO₄ | Phenyl ring | Benzyl (2-nitro-4-aminophenyl)carbamate |

| Halogenation | Br₂, FeBr₃ | Phenyl ring | Benzyl (2-bromo-4-aminophenyl)carbamate |

Formation of Ureas from Carbamate Intermediates

A key transformation of carbamates, including phenyl carbamates, is their conversion into ureas. This reaction typically involves the nucleophilic attack of an amine on the carbonyl carbon of the carbamate, leading to the displacement of the corresponding alcohol or phenol (B47542). Phenyl carbamates are particularly effective in this role as phenoxide is a good leaving group. google.com The reaction of a primary phenyl carbamate with a primary or secondary amine in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) provides a mild and efficient method for synthesizing unsymmetrical ureas. google.com

This methodology is highly valuable as it avoids the use of hazardous reagents like phosgene (B1210022), which is traditionally used to generate isocyanate intermediates for urea (B33335) synthesis. acs.org The reaction proceeds by treating the carbamate with a stoichiometric amount of an amine, yielding the desired urea in high purity. google.combioorganic-chemistry.com This transformation is a cornerstone in the synthesis of a wide array of urea derivatives, which are prevalent in pharmaceuticals and agrochemicals. acs.org

Table 2: Synthesis of Ureas from Carbamate Intermediates

| Carbamate Type | Amine | Conditions | Product |

|---|---|---|---|

| Phenyl Carbamate | Primary or Secondary Amine | DMSO, Ambient Temp | N,N'-substituted urea |

| 4-Nitrophenyl-N-benzylcarbamate | Primary Amine, Triethylamine | Dichloromethane (B109758), RT | N-benzyl urea |

| Carbamate (from amine + CO₂) | Primary or Secondary Amine | Mitsunobu reagents | Unsymmetrical urea |

Role as a Protecting Group in Multistep Organic Synthesis

In the realm of multistep organic synthesis, particularly in peptide synthesis, protecting groups are essential to prevent unwanted side reactions of functional groups. masterorganicchemistry.com Carbamates are one of the most widely used classes of protecting groups for amines due to their stability and the relative ease of their introduction and removal under specific, mild conditions. chem-station.com

The benzylcarbamate moiety in this compound is analogous to the well-known carboxybenzyl (Cbz or Z) protecting group. masterorganicchemistry.com The Cbz group is valued for its stability under a variety of reaction conditions and is typically removed by catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst). masterorganicchemistry.comchempep.com This deprotection method is advantageous because it proceeds under neutral pH, leaving acid- or base-sensitive functional groups in the molecule intact. masterorganicchemistry.com

By protecting the amino group of p-phenylenediamine (B122844) as a benzylcarbamate, its nucleophilicity is significantly reduced, allowing for selective reactions to occur at other sites of a molecule. wikipedia.org The use of such protecting groups is a fundamental strategy that enables the construction of complex molecules with high precision and yield. chem-station.comrsc.org The choice of protecting group is critical, and the Cbz group offers a reliable option that is orthogonal to other common protecting groups like tert-butyloxycarbonyl (Boc), which is acid-labile, and fluorenylmethoxycarbonyl (Fmoc), which is base-labile. chempep.comchemistryviews.org

Table 3: Common Carbamate Protecting Groups for Amines

| Protecting Group | Abbreviation | Structure | Deprotection Conditions |

|---|---|---|---|

| Benzyloxycarbonyl | Cbz, Z | C₆H₅CH₂O(CO)- | Catalytic Hydrogenation (H₂/Pd-C) |

| tert-Butoxycarbonyl | Boc | (CH₃)₃CO(CO)- | Strong Acid (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₃H₉CH₂O(CO)- | Base (e.g., Piperidine) |

| Allyloxycarbonyl | Alloc | CH₂=CHCH₂O(CO)- | Pd(0) catalyst |

Mechanistic Investigations in Carbamate Chemistry Pertinent to 4 Aminophenyl Benzylcarbamate

Reaction Mechanisms of Carbamate (B1207046) Formation and Cleavage

The formation and cleavage of the carbamate linkage in 4-Aminophenyl benzylcarbamate are governed by fundamental principles of organic chemistry, primarily involving nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Mechanisms

The synthesis of this compound can be envisioned through a nucleophilic acyl substitution reaction. In a plausible synthetic route, the amino group of a 4-aminophenyl precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of a benzyl (B1604629) chloroformate or a related benzyl-containing electrophile. This reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable carbamate product with the elimination of a leaving group, such as a chloride ion.

The general mechanism for nucleophilic acyl substitution in carbamate formation is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acylating agent.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl oxygen bears a negative charge.

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group.

Conversely, the cleavage of the carbamate bond in this compound also occurs via nucleophilic acyl substitution. Under hydrolytic conditions (either acidic or basic), a nucleophile such as a water molecule or a hydroxide (B78521) ion attacks the carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, which subsequently breaks down to yield the corresponding amine (4-phenylenediamine), benzyl alcohol, and carbon dioxide (or carbonate/bicarbonate under basic conditions). The stability of the leaving groups plays a significant role in the kinetics of both formation and cleavage reactions.

Catalyst-Mediated Reaction Pathways

The formation and cleavage of carbamates can be significantly influenced by the presence of catalysts. Various catalysts can be employed to enhance the rate and selectivity of these reactions.

Formation:

Base Catalysis: Bases can deprotonate the amine nucleophile, increasing its nucleophilicity and thereby accelerating the rate of attack on the electrophilic carbonyl carbon.

Metal Catalysis: Transition metal catalysts, such as those based on palladium, copper, or tin, have been shown to facilitate carbamate synthesis. acs.org These catalysts can activate either the amine or the electrophilic partner, lowering the activation energy of the reaction. For instance, palladium-catalyzed cross-coupling reactions can be used to form N-aryl carbamates.

Cleavage:

Acid/Base Catalysis: Both acids and bases can catalyze the hydrolysis of carbamates. Acids protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Bases, on the other hand, generate a stronger nucleophile (hydroxide ion) for the attack.

Metal-Mediated Cleavage: Certain metal complexes can catalyze the cleavage of carbamate bonds, often under mild conditions. nih.gov

Mechanistic Exploration of Biological Interactions (In Vitro Studies)

Principles of Enzyme Inhibition by Carbamate Scaffolds

Carbamates are a well-established class of enzyme inhibitors, particularly for serine hydrolases such as acetylcholinesterase, butyrylcholinesterase, and fatty acid amide hydrolase (FAAH). nih.govnih.gov The inhibitory mechanism typically involves the carbamylation of the active site serine residue.

This process is generally considered a pseudo-irreversible inhibition and can be described by the following steps:

Reversible Binding: The carbamate inhibitor initially binds non-covalently to the enzyme's active site to form a Michaelis-like complex.

Covalent Modification: The catalytic serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the carbamate.

Carbamylation: This results in the formation of a covalent carbamoyl-enzyme intermediate and the release of the alcohol or phenol (B47542) leaving group (in the case of this compound, this would be benzyl alcohol).

Slow Regeneration: The carbamylated enzyme is inactive. The regeneration of the active enzyme through hydrolysis of the carbamoyl-serine bond is typically a very slow process compared to the hydrolysis of the natural substrate.

The rate of carbamylation and the stability of the carbamoyl-enzyme complex are key determinants of the inhibitor's potency.

Below is a table summarizing the general kinetic parameters for the inhibition of serine hydrolases by carbamates:

| Parameter | Description |

| Ki | The dissociation constant for the initial reversible binding of the inhibitor to the enzyme. |

| k2 | The first-order rate constant for the carbamylation of the enzyme. |

| k3 | The first-order rate constant for the decarbamylation (reactivation) of the enzyme. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Modulatory Mechanisms on Biochemical Pathways (In Vitro)

Given the role of carbamates as enzyme inhibitors, this compound could potentially modulate biochemical pathways that are regulated by the inhibited enzymes. For instance, if it were to inhibit acetylcholinesterase, it would lead to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, thereby modulating cholinergic signaling pathways.

In vitro studies on other aromatic carbamates have shown that they can influence pathways related to apoptosis and autophagy. nih.gov For example, some neuroprotective aromatic carbamates have been found to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and to activate autophagy by inducing beclin 1. nih.gov While these findings are not specific to this compound, they highlight the potential for carbamate scaffolds to modulate complex cellular pathways.

Molecular Recognition and Binding Modes at Target Sites (In Vitro)

The interaction of a carbamate inhibitor with an enzyme's active site is a process of molecular recognition. The specificity and affinity of this interaction are determined by a combination of factors, including the shape, size, and electronic properties of both the inhibitor and the active site.

For a carbamate like this compound, the binding mode within a target enzyme's active site would likely involve:

Hydrogen Bonding: The carbamate NH group and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, forming interactions with amino acid residues in the active site.

Hydrophobic Interactions: The phenyl and benzyl groups of the molecule can engage in hydrophobic or van der Waals interactions with nonpolar residues in the active site.

π-π Stacking: The aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, or phenylalanine. acs.org

Computational methods, such as molecular docking , are valuable tools for predicting the binding modes of inhibitors like this compound. These studies can provide insights into the specific amino acid residues involved in the interaction and can help to rationalize structure-activity relationships. For instance, docking studies of other carbamate inhibitors have revealed key interactions with catalytic triad (B1167595) residues in serine hydrolases. nih.gov

Structure Activity Relationship Sar and Molecular Design Principles for Aminophenyl Carbamates

Methodologies for SAR Studies in Chemical Biology

SAR studies employ a combination of experimental and computational methods to build a comprehensive understanding of a compound's activity. oncodesign-services.com Experimental approaches involve the synthesis of a series of structurally related analogs of a known active compound, followed by biological testing to measure their activity against a specific target, such as an enzyme or receptor. oncodesign-services.com

Computational SAR methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, use computer algorithms to predict the biological activity of novel compounds based on their chemical structures. oncodesign-services.comnih.gov These models are built using data from experimental studies and can help prioritize which new compounds to synthesize, thereby saving time and resources. collaborativedrug.com

The carbamate (B1207046) linker (-NH-CO-O-) is a critical component of aminophenyl carbamates, influencing the molecule's stability, conformation, and interaction with biological targets. Systematic modifications to this linker are a key strategy in SAR studies. The stability of the linker is paramount; it must be stable enough to remain intact in circulation but allow for cleavage where necessary to release an active component. nih.gov

Modifications can include:

N-Alkylation or N-Arylation: Introducing substituents on the nitrogen atom can alter the molecule's hydrogen bonding capacity, steric profile, and electronic properties.

Oxygen/Sulfur Substitution: Replacing the carbonyl oxygen with sulfur to create a thiocarbamate, or the ester oxygen with sulfur to create a thionocarbamate, can significantly change bond angles, polarity, and metabolic stability.

Insertion of Spacers: Incorporating methylene (B1212753) or other small groups into the linker can alter the distance and geometric relationship between the key aromatic pharmacophores, which can be crucial for optimal binding to a target.

An empirical approach is often taken to systematically modify parts of the linker, with the expectation that such changes will alter properties like the rate of hydrolysis by enzymes such as esterases. nih.gov

Substituents on the aminophenyl and benzyl (B1604629) aromatic rings have a profound effect on the molecule's reactivity and how it is recognized by biological targets. nih.gov These effects can be broadly categorized as electronic or steric.

Electronic Effects: Substituents can be electron-donating or electron-withdrawing, which alters the electron density of the aromatic ring. libretexts.org This influence is mediated through inductive effects (through sigma bonds) and resonance effects (through pi systems). libretexts.orglibretexts.org For example, an -OH group activates a ring, making it more electron-rich and more reactive, while an -NO₂ group deactivates the ring. unizin.org

Steric Effects: The size and shape of a substituent can physically hinder or enhance the molecule's ability to fit into a binding pocket.

Furthermore, the position of the substituent—ortho, meta, or para—is critical. The nature of the substituent determines where subsequent reactions or interactions are most likely to occur. libretexts.orgunizin.org For example, activating groups like -OH and -CH₃ are typically ortho, para-directing, while most deactivating groups like -NO₂ and -CHO are meta-directing. lumenlearning.com Halogens are a unique class, being deactivating yet ortho, para-directing. unizin.org

| Substituent (Y) | Ring Reactivity | Directing Effect | Ortho (%) | Meta (%) | Para (%) |

| -OH | Activating | Ortho, Para | 50 | 0 | 50 |

| -CH₃ | Activating | Ortho, Para | 63 | 3 | 34 |

| -Cl | Deactivating | Ortho, Para | 35 | 1 | 64 |

| -NO₂ | Deactivating | Meta | 7 | 91 | 2 |

| -CHO | Deactivating | Meta | 19 | 72 | 9 |

This table illustrates the directing effects and product distribution for the nitration of various substituted benzenes, demonstrating how different substituents on an aromatic ring influence the position of electrophilic attack. Data sourced from libretexts.orgunizin.org.

Conformational Analysis and its Impact on Molecular Interactions

The carbamate functional group imposes significant conformational restriction on a molecule. nih.govacs.org Due to the delocalization of the nitrogen's non-bonded electrons into the carbonyl group, the C-N bond has a partial double-bond character, which restricts free rotation. nih.govacs.org This results in the potential for two planar isomers, or rotamers: syn and anti. nih.gov

For many carbamates, the anti conformation is generally favored due to lower steric hindrance and more favorable electrostatic interactions. nih.gov However, the energy difference between the two states can be small, sometimes resulting in a nearly equal mixture of both rotamers at equilibrium. nih.gov This conformational rigidity is a key feature that medicinal chemists exploit, as it pre-organizes the molecule into a specific shape that can be complementary to a biological target's binding site. acs.org

The specific conformation of a carbamate directly impacts its molecular interactions. The carbamate group can participate in hydrogen bonding, acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl and ester oxygens). nih.govacs.org The defined spatial arrangement of these groups, dictated by the syn or anti conformation, determines the strength and geometry of these crucial intermolecular interactions with target proteins. acs.org Modern techniques combining spectroscopy (NMR, IR) with computational methods like Density Functional Theory (DFT) are used to explore the conformational landscape of carbamates. nih.govacs.org

Design Principles for Modulating Selectivity and Affinity (In Vitro)

The rational design of aminophenyl carbamates aims to maximize binding affinity for the intended biological target while minimizing interactions with off-target molecules, thereby enhancing selectivity. nih.gov

Key design principles include:

Exploiting Structural Differences: Subtle structural changes can lead to profound effects on binding affinity and selectivity. mdpi.com By identifying unique features in the target's binding site—such as a specific amino acid residue or a small sub-pocket—chemists can add or modify functional groups on the carbamate to create favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, or electrostatic interactions) that are not possible with off-targets.

Modulating Lipophilicity: The balance between a molecule's water-solubility and lipid-solubility (lipophilicity) is crucial for its pharmacokinetic properties. Substituents on the aromatic rings can be systematically varied to fine-tune this property, which in turn affects target affinity. mdpi.com

Conformational Locking: Introducing bulky substituents or creating cyclic structures can further restrict the molecule's flexibility, locking it into the bioactive conformation that fits the target site best. This can increase affinity by reducing the entropic penalty of binding. nih.gov

An example of these principles in action is the development of selective inhibitors for different receptor subtypes. By making small, targeted modifications to the substituents on a carbamate scaffold, researchers can achieve significant gains in both affinity and selectivity.

| Compound | R¹ Substituent | R² Substituent | BChE IC₅₀ (µM) | AChE IC₅₀ (µM) | Selectivity Index (AChE/BChE) |

| 1 | H | H | 0.81 | >100 | >123 |

| 2 | H | 4-F | 1.12 | >100 | >89 |

| 3 | H | 4-Cl | 1.25 | >100 | >80 |

| 4 | H | 4-Br | 1.31 | >100 | >76 |

| 5 | H | 4-Me | 1.05 | >100 | >95 |

| 7 | 4-Me | 4-Me | 0.99 | >100 | >101 |

This table shows SAR data for resveratrol-based carbamates designed as selective butyrylcholinesterase (BChE) inhibitors over acetylcholinesterase (AChE). The data demonstrates that substitutions on the aromatic rings (R¹ and R²) can fine-tune inhibitory potency (IC₅₀) while maintaining high selectivity. Data sourced from mdpi.com.

Carbamates as Bioisosteres and Peptide Bond Surrogates

One of the most powerful applications of the carbamate group in medicinal chemistry is its use as a bioisostere for the peptide (amide) bond. nih.govacs.org Bioisosteres are functional groups that possess similar physical and chemical properties and can be interchanged to improve a molecule's biological properties without losing the key interactions required for activity. nih.govscinito.ai

The native peptide bond (-CO-NH-) is often susceptible to rapid degradation in the body by protease enzymes. acs.org Replacing this labile bond with a carbamate linker (-O-CO-NH-) can dramatically improve a molecule's metabolic stability and, consequently, its bioavailability. nih.govacs.org

The carbamate group effectively mimics several key features of the peptide bond:

It maintains a degree of planarity and conformational restriction. acs.org

It preserves the ability to participate in hydrogen bonding. acs.org

It has similar bond lengths and angles, allowing it to fit into receptor sites designed for peptides. nih.gov

However, the electronic properties are different, as the amide resonance in carbamates is weaker than in amides, which contributes to their greater chemical stability. nih.govacs.org This strategy of replacing peptide bonds with carbamate surrogates has been successfully used to develop peptidomimetics with improved drug-like properties, particularly in the design of various enzyme inhibitors. acs.org

Computational Chemistry and Theoretical Investigations of 4 Aminophenyl Benzylcarbamate

Molecular Modeling and Docking Studies of Related Carbamates

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. For carbamate (B1207046) derivatives, these studies are frequently employed to understand their interaction with enzymatic targets. Carbamates are well-known inhibitors of several enzymes, particularly serine hydrolases like cholinesterases and fatty acid amide hydrolase (FAAH) nih.govnih.gov. Docking simulations place the carbamate ligand into the three-dimensional structure of a target protein, calculating the most likely binding poses and estimating the strength of the interaction, often expressed as a binding energy score ekb.egmdpi.com. These computational approaches can guide the synthesis of novel carbamate derivatives with improved potency and selectivity nih.govnih.gov.

Prediction of Binding Modes and Interaction Patterns with Macromolecules (In Vitro)

Docking studies provide critical insights into the specific binding modes of carbamate inhibitors within the active sites of macromolecules. The orientation of the ligand is crucial for its inhibitory activity. For instance, studies on O-biaryl carbamate inhibitors of FAAH modeled two distinct binding orientations: one where the biaryl group occupies the acyl chain binding channel and another where it sits (B43327) in the cytoplasmic access channel, positioning the carbamate moiety for reaction with the catalytic triad (B1167595) nih.gov.

The conformation adopted by the carbamate within the binding pocket is also a key determinant of activity. In studies of sulfonamide-based carbamates targeting butyrylcholinesterase (BChE), active compounds were predicted to adopt an extended conformation that allows them to reach the bottom of the active site gorge mdpi.com. This places the carbamate group in proximity to the catalytic serine residue, facilitating the inhibitory action mdpi.com. In contrast, structurally similar but inactive compounds were found to adopt a V-shaped conformation that prevents optimal interaction mdpi.com. Similarly, other studies have shown that carbamate derivatives can occupy multiple regions of an enzyme's active site, including the catalytic active site (CAS), a mid-gorge site, and a peripheral anionic site (PAS), to exert their effect mdpi.com.

Analysis of Ligand-Target Interactions

The interaction between a carbamate ligand and its target macromolecule is a combination of covalent and non-covalent forces. A primary mechanism for many carbamate inhibitors is the covalent modification of a serine residue in the enzyme's active site nih.gov. This process, known as carbamylation, involves a nucleophilic attack from the serine's hydroxyl group on the carbonyl carbon of the carbamate, forming a transient covalent bond that inactivates the enzyme. This is considered a pseudo-irreversible inhibition because the carbamylated enzyme can be slowly hydrolyzed back to its active form nih.govresearchgate.net.

| Interaction Type | Description | Key Amino Acid Residues |

| Covalent Carbamylation | Formation of a covalent bond between the carbamate's carbonyl carbon and the active site serine's oxygen. | Serine (in catalytic triad) |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Serine, Histidine, Tyrosine |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment, driven by entropy. | Leucine, Isoleucine, Valine, Alanine |

| Ionic Interactions | Electrostatic attraction between oppositely charged groups (e.g., an anionic site on the protein and a cationic part of the ligand). | Aspartate, Glutamate, Lysine, Arginine |

For example, some phenothiazine (B1677639) carbamates exhibit an atypical, reversible inhibition of BChE, which is attributed to strong π-π stacking interactions between the phenothiazine moiety and aromatic residues like Phe329 and Tyr332 in the active site, preventing the covalent bond from forming acs.org. The ionic character of side chains on inhibitors has also been found to be highly important in determining binding affinity nih.gov.

Quantum Chemical Calculations

Quantum chemical calculations, especially those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution, from which properties like molecular orbital energies, atomic charges, and reactivity can be derived acs.orgrasayanjournal.co.innih.govacs.org. For carbamate compounds, DFT calculations provide a fundamental understanding of their structure and chemical behavior, complementing experimental data and guiding further research nih.gov. A variety of functionals and basis sets, such as B3LYP/6-31G(d,p), are commonly used to achieve a balance between computational cost and accuracy rasayanjournal.co.innih.govindexcopernicus.com.

Electronic Structure Analysis (e.g., DFT, Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is a powerful application of quantum chemistry that explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species libretexts.orgwikipedia.org. The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as the electron acceptor (electrophile) taylorandfrancis.comucsb.edu.

The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron) rasayanjournal.co.in. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and stability of a molecule. A smaller energy gap suggests that the molecule is more easily polarized and thus more chemically reactive rasayanjournal.co.in. DFT calculations are used to compute these values and visualize the spatial distribution of the HOMO and LUMO, identifying the parts of the molecule most likely to be involved in chemical reactions researchgate.net.

Below is a table of representative quantum chemical descriptors calculated for related p-aminophenyl derivatives using DFT at the B3LYP/6-31G(d,p) level of theory, illustrating the typical outputs of such analyses rasayanjournal.co.in.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) |

| Compound a | -4.580 | -0.961 | 3.619 | 4.580 | 0.961 |

| Compound b | -4.590 | -0.994 | 3.596 | 4.590 | 0.994 |

| Compound c | -4.515 | -0.945 | 3.570 | 4.515 | 0.945 |

| Compound d | -4.522 | -0.897 | 3.626 | 4.522 | 0.897 |

Charge Distribution and Reactivity Predictions

DFT calculations provide detailed information about the electron charge distribution within a molecule, which is fundamental to predicting its reactivity. One common way to visualize this is through the Molecular Electrostatic Potential (MESP) surface. The MESP map illustrates the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) rasayanjournal.co.innih.gov. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack indexcopernicus.com. For a molecule like 4-Aminophenyl benzylcarbamate, MESP would likely show negative potential around the carbonyl oxygen and the nitrogen atoms, indicating these are likely sites for interaction with electrophiles or for hydrogen bonding.

In addition to visual maps, quantum chemical methods can calculate the partial atomic charge on each atom in the molecule using techniques like Mulliken population analysis or Natural Population Analysis (NPA) indexcopernicus.comnih.govresearchgate.net. These numerical values quantify the local electron excess or deficiency on each atom. This information helps to identify reactive centers; for example, a carbon atom with a significant positive charge, such as the carbonyl carbon in a carbamate, is a prime target for nucleophilic attack researchgate.netresearchgate.net.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility and stability of the complex over time dntb.gov.uanih.gov. In an MD simulation, the movements of all atoms in the system (including the protein, ligand, and surrounding solvent) are calculated over a period of time by solving Newton's equations of motion nih.govresearchgate.net. This technique provides insights into the stability of binding modes predicted by docking, the role of water molecules at the interface, and the conformational changes that may occur in both the ligand and the protein upon binding frontiersin.orgmpg.de.

Furthermore, MD simulations can reveal the intrinsic conformational preferences of the carbamate moiety itself. Studies on carbamate monomers have shown that, unlike peptide bonds which strongly prefer a trans configuration, the amide bond in carbamates can adopt energetically stable cis configurations. The carbamate unit is also found to be relatively planar, likely due to the delocalization of π-electrons across the N-C=O backbone acs.orgnih.gov. These inherent conformational properties influence how a carbamate-containing molecule can adapt its shape to fit within a binding site nih.gov.

Cheminformatics Approaches for Scaffold Analysis

Cheminformatics provides powerful computational tools for the analysis of chemical structures, enabling researchers to rationalize and navigate the vast chemical space. A key concept in this field is the "molecular scaffold," which represents the core framework of a molecule. Scaffold analysis is particularly valuable in medicinal chemistry for tasks such as compound classification, library design, and understanding structure-activity relationships (SAR). nih.govnih.gov

The analysis of the this compound scaffold involves its decomposition into constituent parts to understand its fundamental structural features. A widely adopted approach for this is the Murcko scaffold definition, which identifies the ring systems and the linkers that connect them. nih.govcureffi.org

For this compound, the scaffold can be deconstructed as follows:

Ring Systems: The molecule contains two distinct ring systems: a benzene (B151609) ring derived from the benzyl (B1604629) group and a phenyl ring from the aminophenyl moiety.

Linker: The carbamate group (-O-C(=O)-NH-) acts as a linker connecting these two aromatic rings.

Side Chains: In the context of a larger library of compounds, the amino group (-NH2) on the phenyl ring and any substituents on either ring would be considered side chains attached to the core scaffold.

A cheminformatics analysis of the this compound scaffold would typically involve several computational steps:

Scaffold Identification: The first step is the algorithmic identification of the molecular scaffold. The most common representation is the Murcko framework, which is generated by removing all side chain atoms from the molecule, leaving only the ring systems and the linkers. nih.gov

Scaffold Diversity Analysis: In a large dataset of molecules, cheminformatics tools can be used to enumerate all unique scaffolds. This allows for an assessment of the structural diversity of a compound library. The this compound scaffold would be one of many such core structures.

Scaffold Hopping: This technique involves searching for molecules with different scaffolds that can elicit a similar biological response. By analyzing the topology and pharmacophoric features of the this compound scaffold, it is possible to identify other structurally distinct scaffolds that may have similar biological activity.

Structure-Activity Relationship (SAR) Analysis: By grouping compounds based on their shared scaffold, it becomes easier to discern how changes in side chain composition and substitution patterns affect biological activity. For a series of analogs built upon the this compound scaffold, this analysis could reveal key interactions with a biological target.

The structural features of this compound can be computationally analyzed to yield various molecular descriptors that are useful in cheminformatics. These descriptors can be used to compare it with other molecules and to predict its properties.

Table 1: Key Molecular Components of this compound for Scaffold Analysis

| Molecular Component | Representation in this compound | Role in Scaffold Analysis |

| Ring System 1 | Phenyl ring (from aminophenyl) | A core cyclic system, part of the Murcko framework. |

| Ring System 2 | Benzene ring (from benzyl) | Another core cyclic system, part of the Murcko framework. |

| Linker | Carbamate group (-O-C(=O)-NH-) | Connects the two ring systems. |

| Framework (Murcko) | The combination of both rings and the linker | Represents the core structural architecture. |

| Substituents | Amino group (-NH2) | Considered a side chain in scaffold analysis. |

Table 2: Illustrative Cheminformatics Descriptors for the this compound Scaffold

| Descriptor Type | Specific Descriptor Example | Relevance to Scaffold Analysis |

| Topological Descriptors | Wiener Index, Balaban J Index | Quantify the branching and connectivity of the molecular scaffold. |

| Topological Descriptors | Number of Rotatable Bonds | Indicates the conformational flexibility of the linker region between the two aromatic rings. |

| Physicochemical Descriptors | Polar Surface Area (PSA) | The carbamate and amino groups contribute significantly, influencing membrane permeability. |

| Shape Descriptors | Radius of Gyration, Principal Moments of Inertia | Describe the 3D shape and size of the scaffold, which is crucial for receptor binding. |

| Scaffold-based Counts | Number of Rings, Number of Aromatic Rings | Basic counts used for classification and comparison of scaffolds. |

The application of these cheminformatics approaches allows for a systematic and quantitative analysis of the this compound scaffold. This can guide the design of new molecules with desired properties by providing insights into which structural modifications are most likely to lead to a desired biological outcome. The carbamate moiety itself is a significant structural element in many approved therapeutic agents due to its chemical stability and ability to act as a peptide bond surrogate. nih.gov

Analytical Methodologies for the Characterization of 4 Aminophenyl Benzylcarbamate in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools in the structural analysis of organic compounds. By examining the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the functional groups present can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Aminophenyl benzylcarbamate is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the 4-aminophenyl group would likely appear as two doublets in the range of δ 6.6-7.2 ppm. rsc.org The five protons of the benzyl (B1604629) group's phenyl ring would likely appear as a multiplet between δ 7.2-7.4 ppm. rsc.org The methylene (B1212753) (-CH₂-) protons of the benzyl group are expected to be a singlet around δ 5.1 ppm. rsc.org The amine (-NH₂) protons and the carbamate (B1207046) (NH) proton would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. For this compound, the carbonyl carbon of the carbamate group is expected to have a chemical shift in the region of δ 153-156 ppm. The aromatic carbons would appear in the typical range of δ 115-145 ppm. The methylene carbon of the benzyl group would likely be observed around δ 45-67 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ (based on analogous compounds)

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Benzyl -CH₂- | ~ 5.1 (s) | ~ 67 |

| Benzyl Ar-H | ~ 7.3-7.4 (m) | ~ 127-136 |

| Carbamate C=O | - | ~ 154 |

| 4-Aminophenyl Ar-H (adjacent to NH₂) | ~ 6.6 (d) | ~ 115 |

| 4-Aminophenyl Ar-H (adjacent to NH-C=O) | ~ 7.1 (d) | ~ 121 |

| Carbamate N-H | Broad singlet | - |

| Amine N-H₂ | Broad singlet | - |

| 4-Aminophenyl C-NH₂ | - | ~ 142 |

| 4-Aminophenyl C-NH-C=O | - | ~ 130 |

Data is predicted based on values for tert-butyl (4-aminophenyl)carbamate rsc.org and benzyl carbamate. rsc.org s = singlet, d = doublet, m = multiplet.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. Based on data for benzyl carbamate and other carbamates, the N-H stretching vibrations of the primary amine and the secondary amide (carbamate) would likely appear as distinct peaks in the range of 3300-3500 cm⁻¹. rsc.orgrsc.org A strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate group is expected around 1700-1730 cm⁻¹. rsc.org The C-N stretching vibration would likely be observed in the region of 1200-1350 cm⁻¹, and the C-O stretching of the ester-like portion of the carbamate would appear around 1000-1100 cm⁻¹. rsc.org

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine and Carbamate) | Stretching | 3300 - 3500 |

| C=O (Carbamate) | Stretching | 1700 - 1730 |

| C-N | Stretching | 1200 - 1350 |

| C-O | Stretching | 1000 - 1100 |

| Aromatic C-H | Stretching | ~ 3030 |

| Aromatic C=C | Stretching | 1500 - 1600 |

Data is predicted based on general IR correlation tables and data for analogous compounds. rsc.orgrsc.orgnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems in a molecule. The presence of two aromatic rings in this compound suggests that it will absorb UV light. Aromatic compounds typically exhibit absorption bands between 200 and 400 nm. scholarsresearchlibrary.com The presence of the amino group, an auxochrome, on the phenyl ring is expected to cause a bathochromic (red) shift to a longer wavelength compared to unsubstituted benzene (B151609). The electronic transitions in molecules like N-phenylbenzylamine, a structurally related compound, can provide an estimate of the expected absorption maxima. photochemcad.comchemicalbook.com

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₄H₁₄N₂O₂ = 242.28 g/mol ). epa.gov

The fragmentation of this compound under mass spectrometry conditions is likely to proceed through several key pathways. A common fragmentation for benzyl esters and similar compounds is the cleavage of the benzylic C-O bond, which would lead to the formation of a stable tropylium (B1234903) ion at m/z 91. youtube.com Another likely fragmentation pathway is the cleavage of the N-C bond of the carbamate, which could lead to fragments corresponding to the aminophenyl group and the benzyl portion of the molecule. The fragmentation of protonated benzylamines often involves the loss of ammonia (B1221849). nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions, identify compounds, and determine their purity. chemistryhall.com For this compound, TLC would typically be performed on silica (B1680970) gel plates. researchgate.net The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would likely be a suitable mobile phase. The polarity of the solvent system can be adjusted to optimize the separation and achieve an appropriate retention factor (Rƒ) value.

Due to the presence of the aromatic rings, the spots on the TLC plate can often be visualized under UV light. chemistryhall.com For enhanced visualization, especially for primary aromatic amines, various staining reagents can be used. rsc.org For instance, a potassium permanganate (B83412) stain can be used as a general visualizing agent for organic compounds. reachdevices.com Specific stains for amines, such as ninhydrin, can also be employed, which typically produce a colored spot upon heating. reachdevices.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an essential analytical technique for separating, identifying, and quantifying components within a mixture. For an aromatic compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. thermofisher.comyoutube.com This method utilizes a non-polar stationary phase, typically a silica gel chemically modified with C18 (octadecylsilane) alkyl chains, and a polar mobile phase. youtube.com

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. zodiaclifesciences.com Aromatic hydrocarbons and other hydrophobic compounds are well retained on reversed-phase columns. sielc.com The mobile phase, usually a mixture of water and a polar organic solvent such as acetonitrile (B52724) (ACN) or methanol, is passed through the column. youtube.com The retention time of this compound can be precisely controlled by adjusting the concentration of the organic solvent in the mobile phase; a higher concentration of the organic modifier reduces retention time. sielc.com Elution can be performed in either an isocratic mode (constant mobile phase composition) or a gradient mode (composition varies over time) to achieve optimal separation of the target compound from impurities or reactants. thermofisher.com

Detection is typically accomplished using an ultraviolet (UV) detector, as the benzene rings in the 4-aminophenyl and benzyl groups confer strong chromophoric properties, allowing for sensitive detection.

Below is a table representing a typical set of parameters for an RP-HPLC method suitable for the analysis of this compound.

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | A: Water (H₂O) with 0.1% Formic Acid B: Acetonitrile (ACN) with 0.1% Formic Acid |

| Elution Mode | Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for obtaining a precise three-dimensional model of a molecule's structure in a crystalline solid. nih.gov The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice, allowing for the calculation of an electron density map and, subsequently, the complete molecular structure. nih.gov

For a compound like this compound, the first step is to grow high-quality single crystals, a process that can be achieved through methods like slow evaporation of a saturated solution. Once a suitable crystal is mounted on a diffractometer, X-ray data is collected. nih.gov While specific crystal structure data for this compound is not publicly available, the methodology and resulting data would be similar to that of other benzylcarbamate derivatives that have been studied. mdpi.com

The analysis of a related compound, Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, involved data collection on an Oxford Diffraction Xcalibur diffractometer using MoKα radiation. mdpi.com The structure was solved by direct methods and refined using full-matrix least-squares calculations with software such as SHELXL. mdpi.com Such an analysis for this compound would definitively determine bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding, that govern its crystal packing. mdpi.com

The data obtained from a crystallographic experiment is extensive. A summary of the key parameters that would be determined is presented in the table below, using data categories from a representative carbamate structure analysis. mdpi.com

| Crystallographic Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | Describes the symmetry of the unit cell (e.g., P2₁/c). mdpi.com |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Volume (V) | The volume of the unit cell in cubic angstroms (ų). |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |

| Radiation | The wavelength of the X-rays used (e.g., MoKα, λ = 0.71073 Å). |

| Final R-indices | Indicators of the quality of the final structural model (e.g., R1, wR2). |

Advanced Applications and Research Tools Involving 4 Aminophenyl Benzylcarbamate

Use as a Precursor in Complex Organic Synthesis

The strategic placement of reactive functional groups in 4-Aminophenyl benzylcarbamate makes it a valuable starting material for the construction of more elaborate molecular architectures. The primary amino group on the phenyl ring is a nucleophilic center that can readily participate in a wide range of chemical transformations, including amide bond formation, diazotization, and alkylation reactions. Concurrently, the benzyl (B1604629) carbamate (B1207046) portion of the molecule can serve as a stable protecting group for the aniline (B41778) nitrogen, which can be removed under specific conditions if needed, or it can be an integral part of the final molecular structure, contributing to its biological activity.

Detailed research has demonstrated the utility of the 4-aminophenyl motif, often protected as a carbamate or a related functional group, in the synthesis of a variety of complex and biologically active compounds. For instance, derivatives of 4-aminophenyl amides and ureas have been synthesized as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. In these syntheses, the 4-amino group is crucial for linking the core scaffold to other fragments of the molecule. Similarly, the synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate serves as a key intermediate in the preparation of Dabigatran etexilate mesylate, a direct thrombin inhibitor. nih.gov In another example, the condensation of p-nitrobenzoic acid with aniline, followed by reduction and cyclodehydration, leads to the formation of 2-(4'-aminophenyl)-5-amino benzimidazole, an important intermediate in the synthesis of azo dyes. google.comnih.gov

The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the deubiquitinating enzyme USP1/UAF1 further illustrates the importance of the N-benzyl and aminophenyl components in creating molecules with significant anticancer activity. nih.govresearchgate.net These examples underscore the role of this compound and related structures as foundational precursors in the assembly of complex and functionally diverse organic molecules. The ability to selectively modify different parts of the molecule allows for the generation of large libraries of compounds for screening and optimization in drug discovery programs. nih.govacs.org

Development of Chemical Probes for Biochemical Research

Chemical probes are essential tools for dissecting complex biological processes within the native cellular environment. nih.govrsc.org The development of such probes often involves the strategic incorporation of a reporter group, such as a fluorophore or a biotin (B1667282) tag, onto a scaffold that can interact with a specific biological target. The structure of this compound provides a suitable framework for the creation of such probes. The terminal amino group can be readily functionalized with a variety of reporter tags through standard bioconjugation chemistries.

While direct examples of chemical probes based on this compound are not extensively documented, the principles of probe design are well-established and can be applied to this scaffold. For instance, fluorescent probes for detecting enzyme activity, such as carboxylesterases, have been developed using carbamate-containing molecules. nih.govnih.govresearchgate.net In these probes, the carbamate linkage is designed to be cleaved by the target enzyme, leading to the release of a fluorophore and a subsequent change in fluorescence. A similar strategy could be employed with this compound, where the benzylcarbamate moiety could be recognized and processed by a specific enzyme, leading to a detectable signal.

Furthermore, the aminophenyl group can be diazotized and coupled to electron-rich aromatic systems to generate azo dyes, which can function as colorimetric or fluorescent probes. The benzyl group can also be modified to include environmentally sensitive fluorophores, whose emission properties change upon binding to a target protein, providing insights into the local microenvironment. The versatility of the this compound structure, therefore, offers significant potential for the rational design and synthesis of novel chemical probes to investigate a wide range of biological questions.

Contributions to the Understanding of Structure-Function Relationships in Carbamate-Based Systems

The study of structure-function relationships (SFR) is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule determines its biological activity. The carbamate group is a common structural motif in a multitude of therapeutic agents and its role in molecular recognition and metabolic stability has been extensively studied. acs.orgnih.gov The this compound scaffold, and its derivatives, have contributed to this understanding by providing a platform to systematically investigate the impact of the benzylcarbamate moiety on biological function.

Research into N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors has demonstrated a strong correlation between the presence and substitution pattern of the benzyl group and the inhibitory potency of the compounds. nih.govresearchgate.net These studies have revealed that the benzyl group likely occupies a specific hydrophobic pocket in the enzyme's active site, and modifications to this group can significantly alter binding affinity and selectivity.

Future Directions and Emerging Research Avenues for 4 Aminophenyl Benzylcarbamate Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of aminophenyl carbamates is evolving from traditional methods toward more efficient, sustainable, and versatile strategies. While established routes often rely on hazardous reagents like phosgene (B1210022) or isocyanates, emerging research focuses on greener alternatives and advanced catalytic systems. nih.govacs.orgresearchgate.net

A significant area of development is the utilization of carbon dioxide (CO₂) as a C1 building block. nih.govnih.gov This approach is environmentally benign and aligns with the principles of green chemistry. nih.gov Methodologies involving the three-component coupling of amines, CO₂, and alkyl halides are gaining prominence. nih.govorganic-chemistry.org The use of superbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate can facilitate this reaction under mild conditions, often avoiding the formation of unwanted byproducts. nih.govorganic-chemistry.orgorganic-chemistry.org Continuous flow synthesis is also being explored to reduce reaction times and improve safety and scalability. nih.gov

Catalysis plays a pivotal role in modern carbamate (B1207046) synthesis. Palladium-catalyzed cross-coupling reactions, for instance, enable the synthesis of aryl carbamates from aryl chlorides and triflates using sodium cyanate (B1221674) as the nitrogen and carbonyl source. organic-chemistry.org Furthermore, metal-containing zeolite catalysts and various zinc-based systems have been developed to improve selectivity and efficiency. nih.govresearchgate.net These catalytic methods offer pathways to novel derivatives that are inaccessible through traditional means.

One-pot synthesis procedures are also being refined to improve efficiency. For example, a carbamic acid intermediate can be generated from an arylamine and CO₂, which is then dehydrated in situ to form an isocyanate. This reactive intermediate can be immediately trapped by an alcohol to yield the desired carbamate, streamlining the synthetic sequence and avoiding the isolation of hazardous intermediates. organic-chemistry.org

Table 1: Comparison of Synthetic Pathways for Carbamate Formation

| Method | Reagents | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Traditional Methods | Phosgene derivatives, Isocyanates | Well-established, high yields | Use of highly toxic and hazardous reagents | nih.govacs.org |

| CO₂ Incorporation | Amine, CO₂, Alkyl Halide, Base (e.g., DBU) | Utilizes a renewable, non-toxic C1 source; environmentally benign | May require pressure or specific catalysts; potential for side reactions | nih.govnih.govorganic-chemistry.org |

| Catalytic Cross-Coupling | Aryl Halide, Sodium Cyanate, Alcohol, Palladium Catalyst | Broad substrate scope, access to complex aryl carbamates | Catalyst cost and removal, optimization of reaction conditions | organic-chemistry.org |

| Rearrangement Reactions | Carboxylic Acid, Azide (B81097) Source (Curtius Rearrangement) | Avoids direct use of isocyanates | Acyl azide intermediates can be explosive; requires careful handling | acs.orgorganic-chemistry.org |

| One-Pot Procedures | Arylamine, CO₂, Dehydrating Agent, Alcohol | Increased efficiency, avoids isolation of intermediates | Requires careful control of reaction conditions to prevent side reactions | organic-chemistry.org |

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of reaction mechanisms at the molecular level is critical for optimizing existing synthetic routes and designing new ones. For carbamate chemistry, this involves elucidating the intricate steps of C-N bond formation, the role of intermediates, and the conformational properties of the carbamate group itself.

The carbamate moiety is an amide-ester hybrid, and its chemical properties are governed by amide resonance. nih.govacs.org Three resonance structures contribute to the stability of the carbamate group, influencing its bond lengths, rotational barriers, and reactivity. nih.govacs.org Detailed experimental and theoretical studies have shown that the rotational barrier of the C–N bond in carbamates is lower than in amides, which has implications for their conformational preferences and biological activity. nih.govacs.org Carbamates typically favor an anti conformation for steric and electrostatic reasons, although the energy difference with the syn rotamer can be small, leading to mixtures of conformers in solution. nih.gov

The mechanism of carbamate formation from amines and CO₂ is a key area of investigation. The reaction is believed to proceed through the nucleophilic attack of the amine nitrogen on the electrophilic carbon of CO₂, forming a zwitterionic intermediate (carbamic acid). nih.govresearchgate.net This intermediate is typically unstable and is deprotonated by a second molecule of the amine or another base to form the more stable ammonium carbamate salt. nih.govresearchgate.net

Computational and experimental studies have provided significant insights into this process. For instance, investigations into the role of superbases like 1,1,3,3-tetramethylguanidine (TMG) have revealed that the zwitterionic TMG-CO₂ adduct is not a direct carboxylating agent. Instead, the superbase's primary role is to deprotonate the amine as it attacks a free CO₂ molecule in a concerted carboxylation mechanism. rsc.org This understanding allows for a more rational design of reaction conditions and catalyst systems.

Rational Design of Next-Generation Aminophenyl Carbamate Derivatives

The rational design of new aminophenyl carbamate derivatives is a major frontier, particularly in medicinal chemistry and materials science. This approach moves away from random screening and toward the deliberate, structure-based design of molecules with specific, predetermined properties. nih.gov

In drug discovery, the carbamate group is valued as a stable and effective peptide bond surrogate, capable of increasing cell membrane permeability and participating in crucial hydrogen bonding interactions with biological targets. acs.org The design process for new therapeutic agents often involves computational tools like molecular docking. nih.gov These tools allow researchers to predict how a designed molecule will bind to a target protein, such as an enzyme's active site. nih.govmdpi.com

For example, in the development of cholinesterase inhibitors for neurological disorders, molecular docking studies help in positioning the carbamate moiety correctly to interact with key amino acid residues (e.g., the active site serine) for optimal inhibitory activity. nih.govmdpi.com Structure-activity relationship (SAR) studies, coupled with computational analysis, guide the modification of the aminophenyl and benzyl (B1604629) portions of the molecule to enhance potency, selectivity, and pharmacokinetic properties. nih.gov This rational approach was used to design potent dual-binding site acetylcholinesterase (AChE) inhibitors, where the carbamate is essential for covalent modification of the enzyme's catalytic site, while another part of the molecule interacts with a peripheral site. nih.gov

The design of next-generation derivatives also extends to creating prodrugs. A "biooxidizable" prodrug approach can be employed, where a precursor molecule is inactive until it undergoes a metabolic oxidation step in the body to release the active carbamate-containing drug, potentially improving its delivery to a specific target, like the central nervous system. nih.gov

Table 2: Strategies in the Rational Design of Aminophenyl Carbamate Derivatives

| Design Strategy | Objective | Key Methodologies | Application Example | Citations |

|---|---|---|---|---|

| Structure-Based Design | Enhance binding affinity and selectivity for a biological target. | Molecular docking, X-ray crystallography, computational modeling. | Designing selective butyrylcholinesterase (BChE) inhibitors. | nih.govmdpi.com |

| Peptide Bond Isosteres | Improve metabolic stability and cell permeability of peptide-like molecules. | Replacing amide bonds with the carbamate functional group. | Development of protease inhibitors. | acs.org |

| Prodrug Approach | Improve drug delivery, bioavailability, or targeting. | Attaching a "biooxidizable" or hydrolyzable promoiety to the core structure. | Creating central nervous system (CNS) active AChE inhibitors. | nih.gov |

| SAR-Guided Modification | Optimize potency and pharmacokinetic properties. | Systematic modification of substituents on the aromatic rings and linker. | Fine-tuning inhibitor activity against specific enzyme isoforms. | nih.gov |

Integration of Multidisciplinary Approaches in Carbamate Research

The future advancement of 4-aminophenyl benzylcarbamate chemistry is intrinsically linked to the integration of multiple scientific disciplines. A holistic research model that combines synthetic chemistry, computational modeling, analytical chemistry, and biological sciences is essential for accelerating discovery and innovation.

This integrated approach begins with computational chemistry , where molecular modeling and docking studies are used to design novel carbamate derivatives with desired properties and to investigate reaction mechanisms. nih.govmdpi.com These in silico predictions provide a rational basis for selecting synthetic targets, thereby reducing the time and resources spent on trial-and-error synthesis.

Next, synthetic organic chemistry brings these designs to life. The development of novel, efficient, and sustainable synthetic pathways, as discussed in section 9.1, is crucial for creating the designed molecules and building libraries of related compounds for further study. nih.gov

Once synthesized, advanced analytical techniques are employed for structural confirmation and purity assessment. Techniques such as NMR spectroscopy and high-resolution mass spectrometry are indispensable for characterizing the new compounds. mdpi.com Furthermore, kinetic studies can be performed to validate the computationally predicted reaction mechanisms and to quantify the reactivity of new derivatives. researchgate.net

Finally, for applications in drug discovery or agrochemistry, biological evaluation is performed to test the activity and properties of the synthesized compounds. In vitro assays, such as enzyme inhibition assays, determine the potency and selectivity of the new molecules. nih.govmdpi.com This biological data then feeds back into the computational design phase, creating a closed-loop, iterative cycle of design, synthesis, and testing that drives the optimization process. This multidisciplinary synergy ensures that research into aminophenyl carbamates is not only scientifically rigorous but also highly efficient and goal-oriented.

常见问题

Q. What are the recommended safety protocols for handling 4-Aminophenyl benzylcarbamate in laboratory settings?

- Methodological Answer : Handling requires strict adherence to GHS guidelines. Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact and inhalation. Work in a fume hood with local exhaust ventilation. Avoid environmental release by containing spills and using closed systems. Dispose of waste via approved hazardous waste protocols. Emergency procedures include rinsing eyes with water for 15 minutes and washing skin with soap/water .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their critical steps?

- Methodological Answer : A common route involves reductive amination of nitro-phenylene diamine derivatives followed by carbamate protection using benzyl chloroformate. Critical steps include precise pH control during amine activation and inert atmosphere conditions to prevent oxidation. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product integrity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use HPLC-MS with a C18 column (gradient: 5–95% acetonitrile in water + 0.1% formic acid) to assess purity. Confirm structural integrity via -NMR (DMSO-d6, δ 7.2–7.4 ppm for aromatic protons; δ 5.1 ppm for benzyl carbamate CH2). FT-IR peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C stretch) validate carbamate functionality .

Advanced Research Questions

Q. What are the mechanistic challenges when using this compound in copper-catalyzed coupling reactions, and how can side reactions be minimized?

- Methodological Answer : Competing N-benzylation (Chan-Lam coupling) often occurs due to carbamate group instability under Cu catalysis. To suppress this, optimize catalyst loading (e.g., 10 mol% CuI) and use additives like triethylamine to stabilize intermediates. Lower reaction temperatures (0–25°C) and shorter reaction times (<6 hours) reduce undesired pathways .

Q. How does the presence of ethyl benzylcarbamate influence reaction kinetics in iron-catalyzed acylation systems?